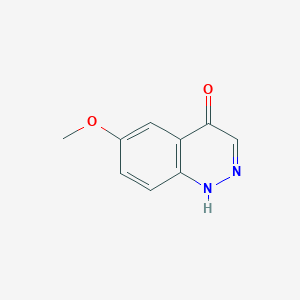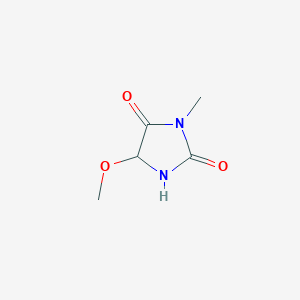
5,8-Quinolinedione, 2-methyl-
Übersicht
Beschreibung
5,8-Quinolinedione, 2-methyl-: is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline ring system with two carbonyl groups at positions 5 and 8, and a methyl group at position 2. The quinolinedione scaffold is known for its broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Quinolinedione, 2-methyl- typically involves the modification of quinoline derivatives. One common method includes the oxidation of 2-methylquinoline using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate quinoline-N-oxide, which is further oxidized to yield the desired quinolinedione .
Industrial Production Methods: Industrial production of 5,8-Quinolinedione, 2-methyl- may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and controlled oxidation. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,8-Quinolinedione, 2-methyl- can undergo further oxidation to form more complex quinoline derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitro groups.
Major Products Formed:
Oxidation Products: Higher quinoline derivatives.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Halogenated or nitro-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,8-Quinolinedione, 2-methyl- is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the creation of diverse quinoline-based compounds with potential therapeutic applications .
Biology: The compound exhibits significant biological activities, including anticancer, antibacterial, and antifungal properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: In medicinal chemistry, 5,8-Quinolinedione, 2-methyl- is explored for its potential as an anticancer agent. Its ability to inhibit certain enzymes and interfere with cellular processes makes it a promising candidate for cancer therapy .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The biological activity of 5,8-Quinolinedione, 2-methyl- is largely attributed to its ability to form reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the activation of apoptotic pathways and cell death. The compound targets enzymes such as nicotinamide adenine dinucleotide phosphate (NADP) or NADPH-dependent quinone oxidoreductase (NQO1), which play a crucial role in cellular redox balance .
Vergleich Mit ähnlichen Verbindungen
6,7-Dichloro-5,8-Quinolinedione: Similar in structure but with chlorine atoms at positions 6 and 7.
5,8-Isoquinolinedione: An isomer with a different arrangement of the quinoline ring.
Naphthoquinone Derivatives: Compounds with a naphthalene ring system instead of quinoline.
Uniqueness: 5,8-Quinolinedione, 2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at position 2 enhances its reactivity and biological activity compared to other quinolinedione derivatives .
Eigenschaften
IUPAC Name |
2-methylquinoline-5,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c1-6-2-3-7-8(12)4-5-9(13)10(7)11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRKLPUYGHMXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327760 | |
| Record name | 5,8-Quinolinedione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90800-33-2 | |
| Record name | 5,8-Quinolinedione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid](/img/structure/B3360940.png)

![7-Amino-2,6-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3360950.png)








![(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B3361017.png)

